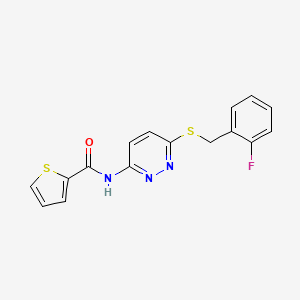

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS2/c17-12-5-2-1-4-11(12)10-23-15-8-7-14(19-20-15)18-16(21)13-6-3-9-22-13/h1-9H,10H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDAYEKWUANACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through a series of condensation reactions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride as a reagent.

Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

Coupling Reactions: The final step involves coupling the pyridazine and thiophene rings through amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exhibits several notable biological activities:

1. Anticancer Activity

Preliminary studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanisms of action could involve apoptosis induction or cell cycle arrest. For instance, studies on similar compounds have demonstrated their ability to inhibit tumor growth through modulation of key signaling pathways involved in cancer progression.

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent, demonstrating activity against both gram-positive and gram-negative bacteria. This activity is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further exploration as an alternative therapeutic agent.

3. Anti-inflammatory Effects

Research suggests that this compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases. Its interaction with specific cytokine pathways could enhance immune responses, making it a candidate for conditions characterized by chronic inflammation.

Case Studies

Several case studies have documented the biological activity of compounds structurally similar to this compound:

- Anticancer Studies : A study investigating a related thiophene-based compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations.

- Antimicrobial Research : Another study evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into their mechanisms.

- Inflammation Models : Research involving animal models of inflammation indicated that similar compounds could reduce markers of inflammation significantly when administered over a defined period.

Mechanism of Action

The mechanism of action of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, while the thiophene and pyridazine rings contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 17: 5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide

- Core Structure : Thiazole ring (instead of pyridazine) linked to thiophene-2-carboxamide.

- Trifluoromethylpyridinyl on thiazole: Introduces strong lipophilicity and metabolic resistance.

- Activity : Demonstrated narrow-spectrum antibacterial activity, likely targeting bacterial enzymes or membranes .

- Comparison : The pyridazine core in the target compound may offer distinct hydrogen-bonding interactions compared to thiazole. The 2-fluorobenzyl group in the target compound could provide better tissue penetration than the nitro group, which might reduce toxicity risks associated with nitro-containing drugs.

Patent Compound (EP 4003989): N-Methyl, N-(6-(methoxy)pyridazin-3-yl)amine Derivatives

- Core Structure : Pyridazine with methoxy and methylamine substituents.

- Substituents :

- Methoxy group : Electron-donating, altering ring electronics.

- Methylamine : Enhances solubility via protonation at physiological pH.

- Activity : Autotaxin (ATX) modulation for treating inflammatory airway diseases .

- However, the patent compound’s amine group may facilitate stronger polar interactions with ATX’s active site.

Compound 21: N-{2-[3-(3-aminopropanamido)phenyl]-6-(2-hydroxyphenyl)pyridin-4-yl}thiophene-2-carboxamide

- Core Structure : Pyridine ring (instead of pyridazine) with thiophene-2-carboxamide.

- Substituents: Aminopropanamido and hydroxyphenyl groups: Highly polar, likely enhancing solubility but reducing membrane permeability.

- Activity : Synthesized as a neuropeptide receptor ligand, inferred from structural similarity to neuropeptide-targeting compounds .

- Comparison : The target compound’s pyridazine core and fluorobenzyl thioether may offer a better balance between solubility and lipophilicity, favoring oral bioavailability compared to Compound 21’s polar substituents.

Structural and Pharmacokinetic Implications

*LogP values are estimated based on substituent contributions.

- Electronic Effects : The nitro group in Compound 17 is strongly electron-withdrawing, whereas the target compound’s fluorine atom provides moderate electronegativity without destabilizing the aromatic system.

- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to the nitro group in Compound 16. The thioether linkage is less prone to hydrolysis than the amine in the patent compound.

- Target Selectivity : Pyridazine derivatives (target and patent compounds) may favor enzyme targets (e.g., kinases, ATX), while thiazole/thiophene hybrids (Compound 17) align with antibacterial targets.

Biological Activity

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Features

The compound features a pyridazine ring, a thiophene moiety, and a fluorobenzyl group. The presence of sulfur-containing groups and heterocycles enhances its pharmacological properties, allowing for interactions with various biological targets. The chemical structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₅FN₄O₂S₂ |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1021061-92-6 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of cellular processes such as:

- Signal Transduction: Altering pathways that control cell growth and differentiation.

- Gene Expression: Influencing the transcription of genes involved in disease processes.

- Metabolic Pathways: Modifying metabolic activities that contribute to disease progression.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide?

Answer:

The compound can be synthesized via nucleophilic substitution and amide coupling. A typical approach involves:

- Step 1: Reacting 6-mercaptopyridazine with 2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) to introduce the 2-fluorobenzylthio group .

- Step 2: Coupling the resulting intermediate with thiophene-2-carbonyl chloride using a coupling agent like HATU or DCC in dichloromethane or THF. Purification is achieved via column chromatography or recrystallization .

Key Considerations: Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid byproducts like disulfides or over-acylation .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substitution and amide formation. For example, the thiophene carbonyl signal appears at ~165–170 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₃F₂N₃OS₂: 396.0442).

- Infrared Spectroscopy (IR): Peaks at ~1680 cm⁻¹ (amide C=O) and ~680 cm⁻¹ (C-S stretch) confirm functional groups .

Advanced: How can X-ray crystallography refine the structural understanding of this compound?

Answer:

-

Data Collection: Use single crystals grown via slow evaporation (e.g., acetonitrile/water). Synchrotron radiation improves resolution for heavy atoms like sulfur .

-

Refinement with SHELX: Employ SHELXL for small-molecule refinement. Key parameters:

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

-

Substituent Variation: Replace the 2-fluorobenzyl group with other arylthio moieties (e.g., 4-fluorophenyl or morpholinoethyl) to assess effects on target binding .

-

Computational Modeling: Perform docking (AutoDock Vina) against hypothesized targets (e.g., kinases or GPCRs). Compare binding energies (ΔG) to prioritize analogs. Example:

Substituent ΔG (kcal/mol) 2-fluorobenzyl -9.2 4-fluorobenzyl -8.7 -

Validation: Test top candidates in enzymatic assays (e.g., IC₅₀ for kinase inhibition) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:

- Orthogonal Assays: Confirm autophagy inhibition (e.g., LC3-II Western blot) alongside enzymatic assays .

- Solubility Optimization: Use co-solvents (DMSO/PEG 400) or nanoformulation to improve bioavailability in cellular models .

- Stability Studies: Monitor compound integrity in PBS or cell media via LC-MS over 24 hours .

Advanced: What computational tools predict physicochemical properties for formulation?

Answer:

- Lipophilicity: Calculate XLogP3-AA (e.g., 2.6) using Molinspiration or ACD/Labs. Correlate with experimental LogD₇.₄ (shake-flask method) .

- Polar Surface Area (PSA): Predict PSA (87.5 Ų) to assess membrane permeability. PSA >90 Ų suggests poor blood-brain barrier penetration .

- Solubility: Use COSMO-RS for aqueous solubility estimates. Experimentally validate via nephelometry .

Basic: How to evaluate in vitro antibacterial activity of this compound?

Answer:

- Minimum Inhibitory Concentration (MIC): Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).

- Mechanism Studies: Perform time-kill assays and synergy testing with β-lactams. Check for membrane disruption via propidium iodide uptake .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.